molecular formula C15H13N B3322833 Anthracen-1-ylmethanamine CAS No. 15398-89-7

Anthracen-1-ylmethanamine

Cat. No.: B3322833
CAS No.: 15398-89-7
M. Wt: 207.27 g/mol
InChI Key: XJORSXWICIGQLB-UHFFFAOYSA-N
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Description

Anthracen-1-ylmethanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an anthracene moiety attached to a methanamine group. The molecular formula of this compound is C15H13N, and it has a molecular weight of 207.27 g/mol. This compound is notable for its unique photophysical and chemical properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-1-ylmethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or an amine under specific conditions. One common method is the reductive amination of anthracene-1-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthracen-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthracene-1-carboxylic acid.

    Reduction: The compound can be reduced to form anthracene-1-ylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Anthracene-1-carboxylic acid.

    Reduction: Anthracene-1-ylmethanol.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Anthracen-1-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.

    Biology: The compound is utilized in the study of biological systems, particularly in the development of fluorescent probes for imaging and sensing applications.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties that can be harnessed in photodynamic therapy.

    Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.

Mechanism of Action

The mechanism of action of Anthracen-1-ylmethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and electronic devices .

Comparison with Similar Compounds

    Anthracene: A parent compound with similar photophysical properties but lacking the amine group.

    Anthracene-9-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.

    9,10-Diphenylanthracene: A derivative with phenyl groups that enhance its luminescent properties

Uniqueness: Anthracen-1-ylmethanamine is unique due to the presence of the amine group, which imparts additional reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in scientific research .

Properties

IUPAC Name

anthracen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORSXWICIGQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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